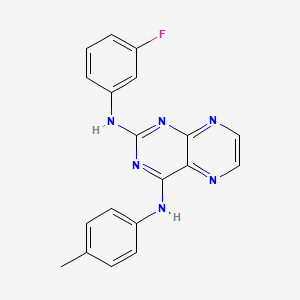

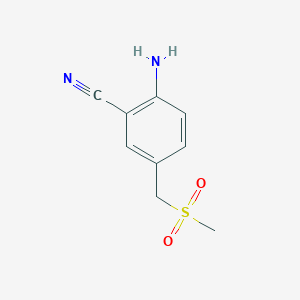

N2-(3-fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(3-fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine, also known as FPTD, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. FPTD has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and induce cell death.

Scientific Research Applications

Synthesis and Biological Activities

A study by Gorle et al. (2016) synthesized a series of derivatives related to the pteridine compound, focusing on their larvicidal activity. This research demonstrated significant biological activities of these compounds, suggesting potential applications in pest control and insecticide development (Gorle et al., 2016).

Drug Metabolism

Sweeny et al. (2010) investigated the metabolism of a spleen tyrosine kinase inhibitor, revealing insights into the biotransformation of this class of compounds in humans. This study provides valuable information for the development of drugs with improved pharmacokinetic profiles (Sweeny et al., 2010).

Photophysical and Material Applications

Tigreros et al. (2021) focused on the synthesis of new intramolecular charge transfer fluorophores integrating pyrazolo[1,5-a]pyrimidine and triphenylamine moieties, offering insights into their potential applications in material science, particularly for fluorescent indicators and sensors (Tigreros et al., 2021).

Thermal Stability and Fluorescence of Polyimides

Wang et al. (2008) synthesized a new diamine monomer containing heterocyclic pyridine and triphenylamine groups, revealing its high glass transition temperature, thermal stability, and unique fluorescence properties. This research could lead to advancements in high-performance polymers and materials (Wang et al., 2008).

Fluorescent Derivatization of Catecholamines

Zhu et al. (2003) evaluated 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic derivatization reagent for catecholamines, suggesting applications in analytical chemistry for the quantitative analysis of biologically important molecules (Zhu et al., 2003).

properties

IUPAC Name |

2-N-(3-fluorophenyl)-4-N-(4-methylphenyl)pteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN6/c1-12-5-7-14(8-6-12)23-18-16-17(22-10-9-21-16)25-19(26-18)24-15-4-2-3-13(20)11-15/h2-11H,1H3,(H2,22,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKZSPFKEKVOBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2604951.png)

![2,4-Dimethyl-7-phenyl-6-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2604955.png)

![N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2604958.png)

![2-Methyl-5-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2604962.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2604964.png)

![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2604968.png)

![N-[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]prop-2-enamide](/img/structure/B2604971.png)